(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and substituted aromatic rings. Key structural elements include:
- Triazolo-pyrimidine scaffold: Known for its role in kinase inhibition and receptor modulation due to nitrogen-rich heterocyclic properties.
- Piperazine linker: Enhances solubility and provides conformational flexibility for target binding.
This compound’s design aligns with pharmacophores common in medicinal chemistry, though its specific biological targets remain unspecified in the provided evidence.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-4-36-18-10-8-17(9-11-18)32-24-22(28-29-32)23(26-16-27-24)30-12-14-31(15-13-30)25(33)21-19(34-2)6-5-7-20(21)35-3/h5-11,16H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCIAICCDGMWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
The triazolo-pyrimidine core distinguishes the target compound from analogs like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from ). These pyrazole-based methanones (e.g., 7a: thiophene-diamino-cyan; 7b: ethyl carboxylate) exhibit distinct electronic profiles due to their sulfur-containing thiophene rings versus the nitrogen-dense triazolo-pyrimidine.
- Electronic effects : The triazolo-pyrimidine’s electron-deficient core may enhance interactions with polar enzymatic pockets compared to the more electron-rich pyrazole-thiophene systems .
- Synthetic routes: Both classes employ one-pot reactions with malononitrile or ethyl cyanoacetate, but the target compound likely requires multi-step synthesis due to its complex core .
Substituent Effects on Bioactivity
Substituents on aromatic rings critically influence bioactivity. For example:
- 2,6-Dimethoxyphenyl vs. diamino-thiophene: The latter (in 7a) may enhance hydrogen bonding but reduce metabolic stability due to free amino groups .
Table 1: Key Structural and Hypothetical Physicochemical Comparisons
Q & A
Basic: What are the critical steps and conditions for synthesizing this compound with high purity?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Formation: Construct the triazolopyrimidine core via cyclocondensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions (e.g., DMF, 100–120°C) .
Piperazine Coupling: Introduce the piperazine moiety via nucleophilic substitution, often requiring catalysts like Pd/C or CuI to enhance reaction efficiency .
Methanone Linkage: Attach the 2,6-dimethoxyphenyl group using a Friedel-Crafts acylation or similar coupling reactions, optimized with anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) .
Key Considerations:
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the target compound ≥95% purity .
- Monitor reaction progress using TLC or HPLC to minimize by-products like unreacted intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
Methodological Answer:
Discrepancies often arise due to:
- Structural Variants: Subtle substituent changes (e.g., 4-ethoxy vs. 4-chlorophenyl in the triazole ring) alter target selectivity. For example, chloro-substituted analogs show enhanced antimicrobial activity, while ethoxy groups favor kinase inhibition .
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7), concentrations (IC₅₀ vs. IC₉₀), or incubation times must be standardized. Validate results using orthogonal assays (e.g., fluorescence polarization for enzyme inhibition, colony formation for cytotoxicity) .
Resolution Strategy: - Perform comparative SAR studies using a congeneric series to isolate substituent effects .
- Replicate experiments under identical conditions and include positive/negative controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Basic: What spectroscopic and computational methods validate the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Confirm aromatic proton environments (e.g., 2,6-dimethoxyphenyl resonances at δ 3.8–4.0 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₉H₃₁N₇O₄: 542.2463) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, if single crystals are obtainable .
- DFT Calculations: Compare experimental IR spectra with theoretical vibrational modes to confirm functional groups .
Advanced: How can researchers optimize the compound’s bioavailability for in vivo studies?
Methodological Answer:
Address physicochemical limitations:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–200 nm) via solvent evaporation .
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl or amine) on the piperazine ring to reduce LogP from ~3.5 to ≤2.5, improving aqueous solubility .
- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., ethoxy group demethylation). Stabilize via fluorination or steric hindrance .
Validation: Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models after oral/intravenous administration .
Basic: How to design structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?
Methodological Answer:
Scaffold Modification: Systematically vary substituents at key positions:
- Triazole ring (e.g., 4-ethoxy vs. 4-fluorophenyl) .
- Piperazine linker (e.g., methyl vs. ethyl groups) .
Biological Testing: Screen analogs against target panels (e.g., kinase inhibitors, bacterial strains) using dose-response curves .
Data Analysis: Use IC₅₀/EC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .
Example Table (Hypothetical Data):
| Substituent (R) | IC₅₀ (Kinase X, nM) | MIC (E. coli, µg/mL) |
|---|---|---|
| 4-Ethoxyphenyl | 12 ± 1.5 | >100 |
| 4-Chlorophenyl | 85 ± 9.2 | 8.3 ± 0.7 |
| Data adapted from . |
Advanced: What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?
Methodological Answer:
Target Identification:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinase Profiling: Screen against a panel of 100+ kinases at 1 µM concentration to identify primary targets (e.g., EGFR, CDK2) .
Pathway Analysis: Perform RNA-seq or phosphoproteomics on treated cells to map signaling cascades (e.g., apoptosis via Bcl-2 downregulation) .
In Vivo Validation: Use xenograft models (e.g., MDA-MB-231 tumors in mice) with biomarker analysis (e.g., Ki-67 for proliferation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
